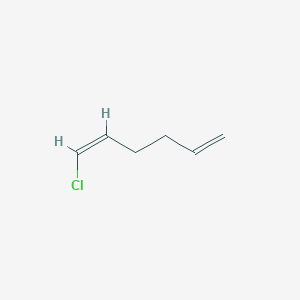

cis-1-Chloro-1,5-hexadiene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-1-Chloro-1,5-hexadiene:

Biologische Aktivität

cis-1-Chloro-1,5-hexadiene is an organic compound with the molecular formula C6H9Cl. It features a linear chain of six carbon atoms, with a chlorine atom attached to the first carbon and double bonds between the first and second, as well as the fifth and sixth carbon atoms. This compound belongs to the class of chlorinated hydrocarbons and is characterized by its unique structural configuration, which influences its reactivity and potential applications in various fields including organic synthesis and biological research.

The biological activity of this compound is primarily studied through its reactivity in chemical reactions rather than direct biological interactions. Its structure allows it to participate in addition and substitution reactions, making it a candidate for studying reaction mechanisms involving chlorinated alkenes. The compound's ability to act as a substrate for various nucleophilic attacks can lead to the formation of diverse products, which may have biological significance.

Toxicological Profile

Research indicates that chlorinated hydrocarbons, including this compound, can exhibit toxicological effects. The compound's potential carcinogenicity has been a subject of investigation. A report from the International Agency for Research on Cancer (IARC) highlights concerns regarding the absorption, distribution, metabolism, and excretion of chlorinated compounds in humans .

Study on Reactivity

In a study examining the reactivity of this compound with nucleophiles, it was found that the compound readily undergoes substitution reactions. For instance, when treated with sodium azide (NaN₃), it forms azide derivatives that could potentially be further functionalized into biologically active compounds.

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Notable Features |

|---|---|---|

| Cis-2-Hexene | C6H12 | Saturated alkene; lacks chlorine |

| Trans-2-Hexene | C6H12 | Saturated alkene; geometric isomer of cis-2-hexene |

| 1,4-Hexadiene | C6H10 | Contains two double bonds; different positioning |

| 3-Chloro-1-butene | C4H7Cl | Shorter chain; only one double bond |

| 2-Chloro-2-butene | C4H7Cl | Different positioning of chlorine; saturated alkene |

This table illustrates how this compound is unique due to its specific arrangement of double bonds and the presence of a chlorine atom at the terminal position.

Synthesis and Applications

This compound can be synthesized through various methods that involve chlorination processes. Its unique structure allows it to serve as an intermediate in organic synthesis reactions. Research continues into its potential applications in medicinal chemistry, particularly in synthesizing pharmaceutical intermediates .

Future Directions

Further studies are warranted to explore the biological implications of this compound. Investigating its interactions with biological systems could reveal new therapeutic avenues or highlight safety concerns regarding exposure to chlorinated compounds.

Eigenschaften

Molekularformel |

C6H9Cl |

|---|---|

Molekulargewicht |

116.59 g/mol |

IUPAC-Name |

(1Z)-1-chlorohexa-1,5-diene |

InChI |

InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H,1,3-4H2/b6-5- |

InChI-Schlüssel |

YCLYFYFZLPMGPX-WAYWQWQTSA-N |

Isomerische SMILES |

C=CCC/C=C\Cl |

Kanonische SMILES |

C=CCCC=CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.